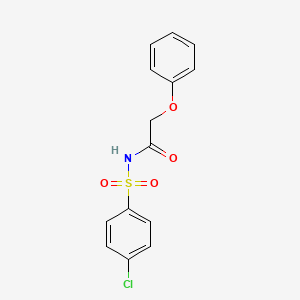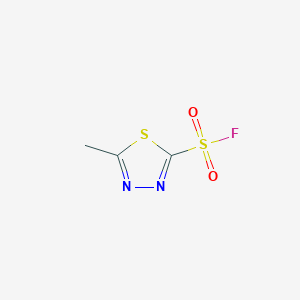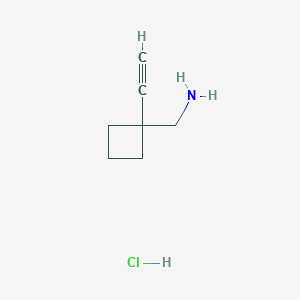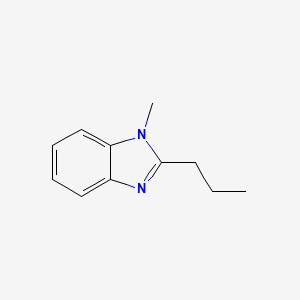
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide, also known as THIP, is a GABA receptor agonist that has been widely studied for its potential therapeutic applications. It is a synthetic compound that was first synthesized in the 1970s and has since been extensively researched for its effects on the central nervous system.
作用机制
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide acts as a GABA receptor agonist, specifically targeting the GABA-A receptor. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability in the central nervous system. By activating the GABA-A receptor, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has been shown to have a number of biochemical and physiological effects, including increased GABAergic neurotransmission, decreased glutamatergic neurotransmission, and decreased neuronal excitability. These effects are thought to underlie its anxiolytic and anticonvulsant properties.
实验室实验的优点和局限性
One advantage of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide as a research tool is its specificity for the GABA-A receptor, which allows for targeted manipulation of GABAergic neurotransmission. However, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has also been shown to have off-target effects at high concentrations, which can complicate interpretation of results. Additionally, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has poor bioavailability and a short half-life, which can limit its usefulness in certain experimental paradigms.
未来方向
There are a number of potential future directions for research on N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide. One area of interest is the development of more selective GABA-A receptor agonists with improved pharmacokinetic properties. Additionally, there is growing interest in the use of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide and other GABAergic compounds as potential treatments for a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Finally, further research is needed to fully elucidate the mechanisms underlying the effects of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide on neuronal excitability and neurotransmission.
合成方法
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide involves several steps, including the reaction of 2-bromoethylthiophene with 2-amino-6-methoxyindole, followed by the addition of 2-hydroxypropylamine and the final step of carboxamide formation. The resulting compound is a white crystalline solid that is soluble in water.
科学研究应用
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety and epilepsy. It has been shown to have anxiolytic effects in animal models and has been studied as a potential treatment for anxiety disorders in humans. Additionally, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has been shown to have anticonvulsant effects in animal models and has been studied as a potential treatment for epilepsy.
属性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(21,15-4-3-7-23-15)10-18-16(20)14-8-11-5-6-12(22-2)9-13(11)19-14/h3-9,19,21H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCKCEDFHHHBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide](/img/structure/B2906071.png)
![4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2906072.png)
![(3S,4S)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2906075.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2906077.png)
![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2906079.png)


![6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2906082.png)

![(2-Phenyltriazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2906084.png)

![N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2906091.png)
![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2906092.png)